molecular formula C7H11ClO3 B1626990 Neopentyl 2-chloro-2-oxoacetate CAS No. 209848-82-8

Neopentyl 2-chloro-2-oxoacetate

Cat. No. B1626990
M. Wt: 178.61 g/mol
InChI Key: GRQMQMYLDVISCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl 2-chloro-2-oxoacetate is a chemical compound with the molecular formula C7H11ClO3 . It is used in various scientific research fields due to its unique properties, making it valuable for organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The molecular structure of Neopentyl 2-chloro-2-oxoacetate consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Application in Pharmaceutical Industry

Field

Pharmaceutical Industry

Summary of the Application

The compound Ethyl-2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate hydrochloride, which is similar to Neopentyl 2-chloro-2-oxoacetate, is used as an intermediate in the production of Edoxaban, a direct oral anticoagulant (DOAC). DOACs inhibit Factor Xa in the coagulation cascade and represent clinical alternatives to traditional vitamin K antagonists such as warfarin .

Methods of Application or Experimental Procedures

The manufacturing route for the preparation of this compound starts with a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloro pyridine in the presence of acetonitrile .

Results or Outcomes

The process provided in the present invention involves convenient operations and high purity efficiency (<99%). The process is environmental-friendly and suitable for commercial scale .

Application in Fragrance Industry

Field

Fragrance Industry

Summary of the Application

Photocleavable 2-oxoacetates, similar to Neopentyl 2-chloro-2-oxoacetate, have been used in the fragrance industry. They have been used for the light-induced release of fragrance aldehydes .

Methods of Application or Experimental Procedures

The fragrance aldehydes are released from 2-oxo-2-phenylacetates encapsulated into melamine-formaldehyde core–shell microcapsules. This process is compared with latex nanoparticle dispersions obtained by radical (co-)polymerisation of fragrance-releasing 2-oxo-2-(4-vinylphenyl)acetate monomers .

Results or Outcomes

The light-induced release of fragrance aldehydes from these compounds provides a unique method for controlling the release of fragrances .

properties

IUPAC Name

2,2-dimethylpropyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-7(2,3)4-11-6(10)5(8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQMQMYLDVISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599083
Record name 2,2-Dimethylpropyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentyl 2-chloro-2-oxoacetate

CAS RN

209848-82-8
Record name 2,2-Dimethylpropyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example the product was prepared in two synthetic steps. In the first step neopentyl alcohol was reacted with 50% molar excess of oxalyl chloride. Upon completion of the reaction the excess oxalyl chloride was stripped from the product at reduced pressure to produce neopentyl chlorooxalate having an assay of 100% and in a corrected yield of 92.7%. In the second step neopentyl chlorooxalate was reacted with 2,5-dimethyl-2,5-dihydroperoxyhexane, in the presence of pyridine, to yield the product as described below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentyl 2-chloro-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Neopentyl 2-chloro-2-oxoacetate
Reactant of Route 3
Neopentyl 2-chloro-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.